molecular formula C15H10N2 B14192112 3-(Indolizin-2-yl)benzonitrile CAS No. 918960-13-1

3-(Indolizin-2-yl)benzonitrile

Cat. No.: B14192112
CAS No.: 918960-13-1
M. Wt: 218.25 g/mol
InChI Key: ASDDRLLEDMRKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Indolizin-2-yl)benzonitrile is a nitrogen-containing heterocyclic compound that features an indolizine core attached to a benzonitrile moiety Indolizine is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Indolizin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetonitrile with appropriate reagents. For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield the desired indolizine derivative . Another method involves the use of transition metal-catalyzed reactions, such as the oxidative coupling of 2-(pyridin-2-yl)acetates with nitroolefins in the presence of cerium(III) salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Indolizin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indolizine derivatives.

Scientific Research Applications

3-(Indolizin-2-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Indolizin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The indolizine core is known to interact with DNA and proteins, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

    Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.

    Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its antimalarial properties.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.

Uniqueness: 3-(Indolizin-2-yl)benzonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties.

Properties

CAS No.

918960-13-1

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

3-indolizin-2-ylbenzonitrile

InChI

InChI=1S/C15H10N2/c16-10-12-4-3-5-13(8-12)14-9-15-6-1-2-7-17(15)11-14/h1-9,11H

InChI Key

ASDDRLLEDMRKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=CC(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.